5-Bromo-2-methyl-7-nitro-1,3-benzoxazole
Overview
Description
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole is a useful research compound. Its molecular formula is C8H5BrN2O3 and its molecular weight is 257.04 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2-methyl-7-nitro-1,3-benzoxazole are various types of bacteria and fungi . This compound has been found to be particularly effective against Gram-negative bacteria .
Mode of Action
This compound interacts with its targets by inhibiting the activity of essential enzymes within the bacterial cell . This interaction results in the inhibition of microbial growth .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of essential enzymes, disrupting the metabolic processes of the microorganisms and leading to their growth inhibition .
Pharmacokinetics
The compound’s effectiveness against various microorganisms suggests that it has good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of microbial growth . This is achieved through the disruption of essential enzymatic activities within the bacterial cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is less stable under high temperature and alkaline conditions, and can decompose to release formaldehyde . The compound’s antimicrobial action is particularly effective against Gram-negative bacteria .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methyl-7-nitro-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or modulation of the protein’s function. These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been shown to induce apoptosis (programmed cell death) by modulating signaling pathways that control cell survival and proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, the compound can inhibit bacterial enzymes by binding to their active sites, preventing the enzymes from catalyzing essential biochemical reactions . This inhibition can result in the death of bacterial cells, highlighting the compound’s potential as an antibacterial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial or anticancer activity. At higher doses, it can cause toxic or adverse effects . Studies have identified threshold doses beyond which the compound’s toxicity increases significantly, leading to potential damage to tissues and organs.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolism can lead to the formation of metabolites that may have different biological activities . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
5-bromo-2-methyl-7-nitro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c1-4-10-6-2-5(9)3-7(11(12)13)8(6)14-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUGSDRNCGHUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.